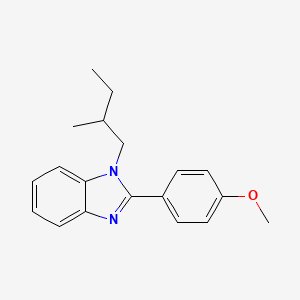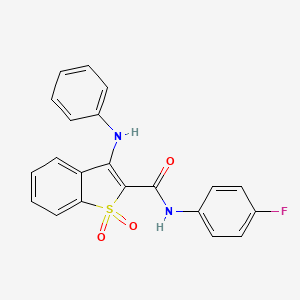![molecular formula C28H32N2O B11484163 N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11484163.png)
N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural features, which include a carbazole moiety and a propyl chain, making it a versatile candidate for various applications, particularly in the development of memory devices and neuromorphic computing systems .
Preparation Methods
The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole unit is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, ensuring the correct positioning of the carbazole unit.
Industrial production methods for this compound may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It is utilized in the development of organic electronic devices, such as memory devices and neuromorphic computing systems, due to its excellent electrical properties
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide exerts its effects involves several molecular targets and pathways:
Charge Transport: The carbazole moiety facilitates charge transport through the compound, making it suitable for electronic applications.
Conformational Changes: Voltage-induced conformational changes in the molecule can modulate its electrical properties.
Redox Phenomena: The compound undergoes redox reactions, which play a crucial role in its functionality in memory devices.
Comparison with Similar Compounds
N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide can be compared with other similar compounds, such as:
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound also contains a carbazole moiety and is used in memory devices but differs in its polymeric nature.
Carbazole-based Polymers: These polymers share the carbazole unit but have different side chains and applications.
Other Carbazole Derivatives: Compounds with similar structures but different functional groups, leading to varied applications and properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electrical properties and make it highly suitable for advanced electronic applications.
Properties
Molecular Formula |
C28H32N2O |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-(3-carbazol-9-ylpropyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C28H32N2O/c1-20(2)19-22-13-15-23(16-14-22)21(3)28(31)29-17-8-18-30-26-11-6-4-9-24(26)25-10-5-7-12-27(25)30/h4-7,9-16,20-21H,8,17-19H2,1-3H3,(H,29,31) |
InChI Key |
KQHRAVXKHPQOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one](/img/structure/B11484087.png)

![2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester](/img/structure/B11484095.png)
![8-(2-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484096.png)
![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)
![3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11484124.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484133.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11484139.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide](/img/structure/B11484150.png)
![(2Z)-2-[2-(4-ethoxyphenyl)hydrazinylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11484157.png)
![N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11484160.png)
